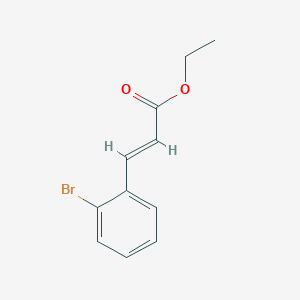

2-Bromocinnamic acid ethyl ester

説明

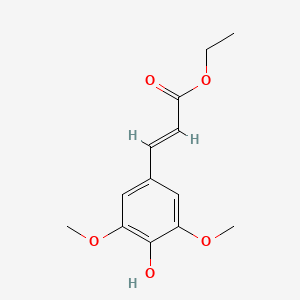

2-Bromocinnamic acid ethyl ester, also known as 2-Bromoethylcinnamate, is an organic compound that belongs to the class of cinnamic acid derivatives. It is a white powder with a molecular weight of 246.14 g/mol and a melting point of 130-132°C. It is a synthetic compound which is not naturally occurring in nature. It is mainly used in pharmaceutical and cosmetic industries for its various properties such as its anti-inflammatory, analgesic and antispasmodic effects.

科学的研究の応用

Tri-Liquid-Phase Catalysis

Research by Hsiao and Weng (1999) explored the synthesis of 2-phenoxyisobutyric acid ethyl ester through tri-liquid-phase catalysis, utilizing 2-bromoisobutyric acid ethyl ester. This study highlighted the factors influencing the formation of a third liquid phase in this catalytic system, contributing to understanding the synthesis mechanisms in organic chemistry (Hsiao & Weng, 1999).

Synthesis of N-(Phenylpyruvoyl) Amino Acids

ChigiraYasuhiro et al. (2006) conducted a study on synthesizing N-(phenylpyruvoyl) amino acids, using 2-bromopropionic esters as a starting point. This research provides insights into the synthesis of complex organic compounds, potentially beneficial for medicinal chemistry (ChigiraYasuhiro et al., 2006).

Marine Sponge Derived Bromopolyacetylenes

A study by Bourguet-Kondracki et al. (1992) identified bioactive bromopolyacetylenes, including Xestospongic acid ethyl ester, from the marine sponge Xestospongia testudinaria. This research is significant in the field of marine natural products and their potential biomedical applications (Bourguet-Kondracki et al., 1992).

Analysis by GC-MS

In 2007, W. Ming analyzed 2-acetyl-hexanoic acid ethyl ester, an important derivative, by gas chromatography-mass spectrometry (GC-MS). This research contributes to the analytical methods in chemistry, especially in identifying and analyzing complex organic compounds (W. Ming, 2007).

作用機序

The mechanism of ester saponification begins with the nucleophilic addition of a hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate . The mechanism of ester reduction is similar to that of acid chloride reduction in that a hydride ion first adds to the carbonyl group, followed by elimination of alkoxide ion to yield an aldehyde .

将来の方向性

Borinic acids, which are related to boronic acids like 2-Bromocinnamic acid ethyl ester, have been studied for their propensity to coordinate alcohols, diols, amino alcohols, etc., and have found applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . This suggests potential future directions for the study and application of this compound and similar compounds.

特性

IUPAC Name |

ethyl (E)-3-(2-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVAHDSHDPZGMY-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)

![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)

![3-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1276476.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)